4,4-Difluorocyclohexanone
Overview
Description
4,4-Difluorocyclohexanone is a fluorinated ketone with the molecular formula C6H8F2O and a molecular weight of 134.12 g/mol . It is a versatile compound widely used in organic synthesis and the production of pharmaceuticals, agrochemicals, and other specialty chemicals . The compound is characterized by its low melting point (35-36°C) and boiling point (157.4°C) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Difluorocyclohexanone can be synthesized through various methods. One common approach involves the fluorination of cyclohexanone derivatives. For instance, the compound can be prepared by reacting 4-fluorine-3-cyclohexenone with appropriate fluorinating agents . Another method involves the use of 8,8-difluoro-1,4-dioxaspiro[4.5]decane as a starting material .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing specialized fluorinating agents and catalysts to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Difluorocyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4,4-Difluorocyclohexanone has numerous applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is a pharmaceutical intermediate used in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4-Difluorocyclohexanone involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various catalytic and synthetic processes. The compound can act as a catalyst in polymerization reactions and as a reagent in the synthesis of complex molecular architectures .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)cyclohexanone
- 2-Fluorocyclohexanone
- 4,4-Dimethylcyclohexanone
- 3,3,5,5-Tetramethylcyclohexanone
Comparison: 4,4-Difluorocyclohexanone is unique due to the presence of two fluorine atoms at the 4-position, which significantly influences its chemical properties and reactivity. Compared to other fluorinated cyclohexanones, it exhibits higher stability and reactivity, making it a valuable compound in various synthetic and industrial applications .
Properties
IUPAC Name |
4,4-difluorocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O/c7-6(8)3-1-5(9)2-4-6/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYSPVRERVXMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80578318 | |
Record name | 4,4-Difluorocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-18-0 | |
Record name | 4,4-Difluorocyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22515-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Difluorocyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80578318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluorocyclohexan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research tell us about the conformational behavior of 4,4-Difluorocyclohexanone?
A1: The research indicates that this compound exhibits rapid exchange between its conformationally nonequivalent fluorine atoms even at very low temperatures (-180°C). [] This suggests a low energy barrier for ring inversion in this molecule, making it difficult to isolate or observe distinct conformations using NMR spectroscopy at those temperatures.
Q2: How does the conformational behavior of this compound compare to similar molecules studied in the research?
A2: Unlike this compound, the related molecules 6,6-difluoro-cis-decal-2-one and 10-methyl-6,6-difluoro-cis-decal-2-one exhibit much slower ring inversion rates. [] This difference highlights how subtle structural changes (like ring size and substituents) can significantly impact molecular flexibility and conformational dynamics.
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